molecular formula C24H17ClN4O2S B2663987 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one CAS No. 2034325-86-3

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one

Cat. No. B2663987
CAS RN: 2034325-86-3
M. Wt: 460.94
InChI Key: SUALIWONMVCOQK-UHFFFAOYSA-N
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Description

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H17ClN4O2S and its molecular weight is 460.94. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Studies and Tautomerism

The compound has been synthesized and characterized using various spectroscopic techniques. A study highlighted its thione-thiol tautomerism using DFT/B3LYP and HF methods, showing the predominance of the thione form. Vibrational mode assignments were made based on potential energy distribution (PED), and electronic transitions were predicted using TD-DFT calculations. The compound exhibited better nonlinear optical (NLO) properties than urea, and molecular electrostatic potential (MEP) analysis revealed sites for electrophilic and nucleophilic attack. The natural bond orbital (NBO) analysis provided insights into intramolecular charge transfer interactions, suggesting potential applications in materials science (Soliman et al., 2015).

Cytotoxic Evaluation

A study on the cytotoxic effects of quinazolinone-1,3,4-oxadiazole derivatives against MCF-7 and HeLa cell lines using the MTT assay found that certain derivatives exhibited significant cytotoxic activity, particularly against the HeLa cell line. This suggests potential applications in developing anticancer therapies (Hassanzadeh et al., 2019).

Anti-Breast Cancer Activity

Quinazolin-4-one derivatives linked to various moieties such as thiazolidinone, oxadiazole, or pyrazole were synthesized and evaluated for their anti-breast cancer activity. Some compounds exhibited similar or even better activity than doxorubicin, a standard chemotherapy drug, suggesting their potential as novel anti-breast cancer agents (Ahmed et al., 2015).

Antimicrobial Activities

Several new 3H-quinazolin-4-one derivatives demonstrated antimicrobial activity, providing a basis for further exploration in developing new antimicrobial agents (Saleh et al., 2004).

H1-Antihistaminic Agents

A series of novel quinazolin-4(3H)-one derivatives were synthesized and tested for their in vivo H1-antihistaminic activity, revealing compounds with significant protection against histamine-induced bronchospasm. This suggests potential applications in developing new classes of H1-antihistaminic agents (Alagarsamy & Parthiban, 2012).

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2S/c1-15-6-12-18(13-7-15)29-23(30)19-4-2-3-5-20(19)26-24(29)32-14-21-27-22(28-31-21)16-8-10-17(25)11-9-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUALIWONMVCOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one

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